3-Methoxy-4-propoxybenzoic acid chemical properties
3-Methoxy-4-propoxybenzoic acid chemical properties
An In-depth Technical Guide to 3-Methoxy-4-propoxybenzoic Acid
Introduction
3-Methoxy-4-propoxybenzoic acid, with the CAS Number 3535-32-8, is a substituted benzoic acid derivative. It belongs to the family of vanilloids, which are characterized by a vanillyl group, and is structurally derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid). The functional groups present—a carboxylic acid, a methoxy group, and a propoxy group—confer upon it a distinct set of chemical properties and a versatile reactivity profile.[1][2] This makes it a valuable intermediate and building block in organic synthesis.
While vanillin and its primary metabolite, vanillic acid, are well-studied for their broad pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, derivatives like 3-Methoxy-4-propoxybenzoic acid represent a frontier for further exploration.[3][4][5] The modification of the hydroxyl group in vanillic acid to a propoxy ether linkage alters the compound's lipophilicity and steric properties, which can significantly influence its biological activity and suitability for various applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for professionals in research and drug development.
Physicochemical and Computed Properties
The physical and chemical characteristics of a compound are fundamental to its application in experimental settings. These properties dictate its solubility, stability, and interactions with other molecules. The key properties of 3-Methoxy-4-propoxybenzoic acid are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [6] |
| CAS Number | 3535-32-8 | [1] |
| Melting Point | 179-181 °C | [6] |
| Boiling Point | 330.2 °C at 760 mmHg | [6] |
| Flash Point | 125.4 °C | [6] |
| XLogP3 (Lipophilicity) | 2.5 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 5 | [6] |
| Exact Mass | 210.08920892 u | [6] |
Chemical Structure and Reactivity
The reactivity of 3-Methoxy-4-propoxybenzoic acid is governed by its three principal functional groups: the carboxylic acid, the methoxy ether, and the propoxy ether, all attached to a benzene ring.
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Carboxylic Acid Group (-COOH): This is the most reactive site, readily undergoing reactions typical of carboxylic acids. It can be converted into esters (esterification), amides (amidation), acid chlorides, or anhydrides. Its acidic proton makes the compound soluble in basic aqueous solutions.
-
Aromatic Ring: The benzene ring is electron-rich due to the activating effects of the methoxy and propoxy groups (alkoxy groups are ortho-, para-directing). It is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The positions ortho and meta to the carboxylic acid group are the most likely sites for substitution.
-
Ether Groups (-OCH₃, -OC₃H₇): The ether linkages are generally stable under neutral and basic conditions. Cleavage can occur under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI).
The structural similarity to vanillic acid suggests its potential as a precursor in the synthesis of complex pharmaceutical agents, analogous to how vanillic acid is used to produce drugs like Etamivan and Modecainide.[7][8]
Synthesis Pathway
A common and logical route for the synthesis of 3-Methoxy-4-propoxybenzoic acid is via the alkylation of a readily available vanillic acid derivative. The Williamson ether synthesis is a field-proven method for this transformation. The carboxylic acid group is typically protected as an ester to prevent it from interfering with the base-mediated alkylation step.
Experimental Protocol: A Self-Validating System
This protocol describes the synthesis starting from methyl vanillate. Each step includes expected outcomes and validation checkpoints.
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Step 1: Alkylation of Methyl Vanillate
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Procedure: To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a weak base like potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 15-20 minutes. Add 1-bromopropane (1.2 eq) dropwise. Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[9]
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Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the ether linkage. Protecting the carboxylic acid as an ester prevents its deprotonation, which would inhibit the desired reaction.
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Validation: The reaction progress is monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester intermediate).
-
-
Step 2: Work-up and Isolation of Intermediate
-
Procedure: After cooling, pour the reaction mixture into cold water. The organic product, being less soluble in water, will often precipitate or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Validation: The crude product can be analyzed by ¹H NMR to confirm the presence of the propoxy group signals and the absence of the phenolic -OH proton.
-
-
Step 3: Saponification (Ester Hydrolysis)
-
Procedure: Dissolve the crude ester intermediate in a mixture of methanol and aqueous potassium hydroxide (KOH) solution. Reflux the mixture for 1-2 hours, again monitoring by TLC for the disappearance of the ester.[7]
-
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming a carboxylate salt.
-
Validation: The product of this step, the potassium salt of the target acid, is water-soluble. TLC will show a new, highly polar spot corresponding to the carboxylate.
-
-
Step 4: Acidification and Purification
-
Procedure: Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white solid should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Causality: Acidification protonates the carboxylate salt, yielding the neutral carboxylic acid, which is much less soluble in water and thus precipitates.
-
Validation: The final product's identity and purity should be confirmed by melting point determination, which should be sharp and within the literature range (179-181 °C), and by comprehensive spectral analysis (NMR, IR, MS).[6]
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Predicted Spectral Data
While specific experimental spectra are not widely published, the expected spectral characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[10][11][12]
| Technique | Predicted Key Features |
| ¹H NMR | - Carboxylic Acid (1H): Broad singlet, δ > 10 ppm.- Aromatic (3H): Three distinct signals in the δ 6.8-7.8 ppm range.- Propoxy O-CH₂ (2H): Triplet, δ ≈ 4.0-4.2 ppm.- Methoxy -OCH₃ (3H): Singlet, δ ≈ 3.8-3.9 ppm.- Propoxy -CH₂- (2H): Sextet, δ ≈ 1.8-2.0 ppm.- Propoxy -CH₃ (3H): Triplet, δ ≈ 1.0-1.2 ppm. |
| ¹³C NMR | - Carbonyl (-COOH): δ ≈ 168-172 ppm.- Aromatic C-O: δ ≈ 145-155 ppm.- Aromatic C-H/C-C: δ ≈ 110-130 ppm.- Propoxy O-CH₂: δ ≈ 70 ppm.- Methoxy -OCH₃: δ ≈ 56 ppm.- Propoxy -CH₂-: δ ≈ 22 ppm.- Propoxy -CH₃: δ ≈ 10 ppm. |
| IR (cm⁻¹) | - O-H stretch (acid): Very broad, 2500-3300.- C-H stretch (aliphatic): 2850-3000.- C=O stretch (acid): Strong, sharp, 1680-1710.- C=C stretch (aromatic): 1580-1610, 1450-1500.- C-O stretch (aryl ether & acid): 1250-1300, 1030-1150. |
| Mass Spec. | - Molecular Ion (M⁺): m/z = 210.- Key Fragments: Loss of -C₃H₇ (m/z = 167), loss of -OC₃H₇ (m/z = 151), loss of -COOH (m/z = 165), loss of -OCH₃ (m/z = 179). |
Safety and Handling
As a laboratory chemical, 3-Methoxy-4-propoxybenzoic acid requires careful handling.
-
Hazard Identification: The compound is classified as an irritant.[13] It may cause skin, eye, and respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[14][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Applications and Future Directions
3-Methoxy-4-propoxybenzoic acid serves primarily as a specialized chemical intermediate. Its structural relationship to pharmacologically active vanilloids positions it as a compound of interest for drug discovery and medicinal chemistry.
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Pharmaceutical Intermediate: The true value of this compound lies in its role as a scaffold. The carboxylic acid handle allows for the attachment of various other molecules through amide or ester linkages, enabling the construction of more complex drug candidates. It can be a key precursor in multi-step syntheses of active pharmaceutical ingredients (APIs).[9][19]
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Medicinal Chemistry Research: In structure-activity relationship (SAR) studies, modifying the 4-position of the vanillic acid core from a hydroxyl to a propoxy group allows researchers to probe the effects of increased lipophilicity and size on target binding and biological activity. Derivatives of vanillic acid are being investigated for their potential to address inflammation and combat drug-resistant fungal infections.[5]
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Fine Chemicals: Beyond pharmaceuticals, it may find use in the synthesis of agrochemicals, dyes, or specialty polymers where its specific substitution pattern can impart desired properties.
The continued exploration of vanillin and vanillic acid derivatives in drug design suggests that intermediates like 3-Methoxy-4-propoxybenzoic acid will remain relevant.[4] Future research will likely focus on incorporating this moiety into novel molecular frameworks to develop new therapeutic agents with enhanced efficacy and targeted activity.
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